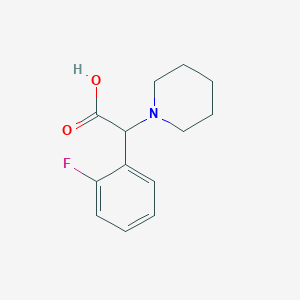![molecular formula C20H14Cl2O2P2 B15060337 Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid](/img/structure/B15060337.png)
Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the field of organic chemistry. Its unique structure, consisting of two naphthyl groups connected by a phosphorus atom, allows it to interact with a variety of substrates, facilitating the formation of enantiomerically pure products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE typically involves the reaction of ®-BINOL (1,1’-bi-2-naphthol) with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphorus compound. The reaction proceeds as follows:
- Dissolve ®-BINOL in a suitable solvent, such as toluene or dichloromethane.
- Add phosphorus trichloride dropwise to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE is extensively used in scientific research due to its chiral properties. Some of its applications include:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of chiral drugs and pharmaceuticals.
Industry: Applied in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then interact with various substrates, inducing chirality in the resulting products. The molecular targets and pathways involved depend on the specific reaction and the metal used in the catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(+)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE
- ®-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)
- (S)-BINAP
Uniqueness
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE is unique due to its specific chiral configuration and its ability to form highly selective chiral metal complexes. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial.
Eigenschaften
Molekularformel |
C20H14Cl2O2P2 |
|---|---|
Molekulargewicht |
419.2 g/mol |
IUPAC-Name |
chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid |
InChI |
InChI=1S/C20H14Cl2O2P2/c21-25(23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)26(22)24/h1-12,23-24H/t25-,26-/m0/s1 |
InChI-Schlüssel |
DXZIVTRIABTTOQ-UIOOFZCWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[P@](O)Cl)[P@](O)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)P(O)Cl)P(O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



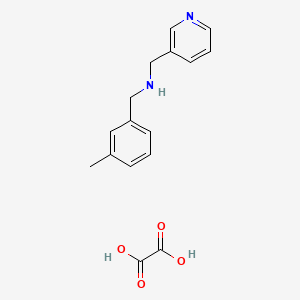
![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
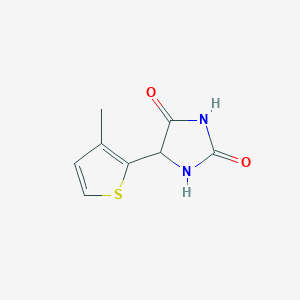
![5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate](/img/structure/B15060267.png)
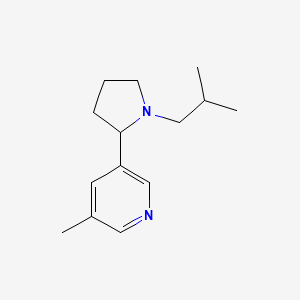
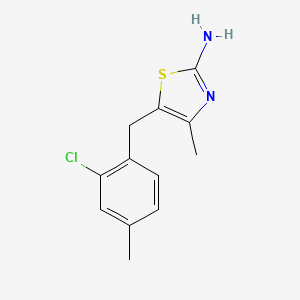

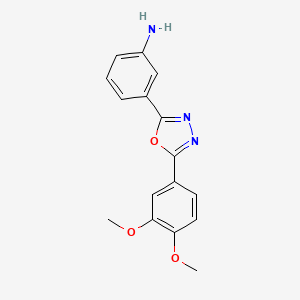
![2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B15060318.png)

